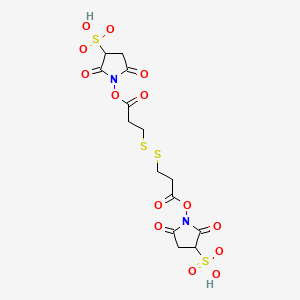

DTSSP Crosslinker

Vue d'ensemble

Description

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a popular water-soluble crosslinker . It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . DTSSP is used for crosslinking cell surface proteins .

Synthesis Analysis

DTSSP crosslinker can be used to crosslink extracellular and membrane proteins . A study examined the effects of crosslinking self-assembled poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles with redox-responsive DTSSP to achieve nanoparticle destabilization in a reductive environment .Molecular Structure Analysis

The molecular weight of DTSSP is 608.51 . It has a spacer arm length of 12Å . The chemical formula of DTSSP is C14O14S4H14N2Na2 .Chemical Reactions Analysis

DTSSP crosslinker reacts with primary amines to form stable amide bonds . The thiol-catalyzed exchange between crosslinked peptides, which is due to the disulfide bond in DTSSP, can be precisely quantified using isotope-labeled DTSSP .Physical And Chemical Properties Analysis

DTSSP is water-soluble . It is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive .Applications De Recherche Scientifique

Chemical Crosslinking of Cell Surface Proteins

- Application Summary: DTSSP is used for chemical crosslinking of cell surface proteins prior to cell lysis and immunoprecipitation . This helps in studying protein-protein interactions on the cell surface .

- Methods of Application: DTSSP, being water-soluble and membrane-impermeable, can be added directly to an aqueous media for crosslinking cell surface proteins . It reacts with primary amines at pH 7-9 to form stable amide bonds .

- Results or Outcomes: This application allows for the identification of weak or transient protein interactions on the cell surface .

Fixing Protein Interactions

- Application Summary: DTSSP is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .

- Methods of Application: DTSSP reacts rapidly with any primary amine-containing molecule, thus it can be used to crosslink proteins and ‘fix’ their interactions .

- Results or Outcomes: This application helps in studying protein-protein interactions, especially those that are weak or transient .

Protein Crosslinking to Create Bioconjugates

- Application Summary: DTSSP is used for protein crosslinking to create bioconjugates via single-step reactions .

- Methods of Application: DTSSP, with its amine-reactive sulfo-NHS ester ends, can react with primary amines in proteins to form stable amide bonds, creating bioconjugates .

- Results or Outcomes: This application allows for the creation of protein bioconjugates, which have various uses in research and therapeutic applications .

Immobilizing Proteins onto Amine-Coated Surfaces

- Application Summary: DTSSP is used to immobilize proteins onto amine-coated surfaces .

- Methods of Application: DTSSP can react with primary amines on the protein and the amine-coated surface to form stable amide bonds, thus immobilizing the protein .

- Results or Outcomes: This application is useful in various research and diagnostic applications where immobilization of proteins is required .

Redox-Responsive Crosslinking for Delivery of Proteins

- Application Summary: DTSSP is used for redox-responsive crosslinking of poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins .

- Methods of Application: The nanoparticles were formed through electrostatic self-assembly and crosslinked with DTSSP, which contains a glutathione-reducible disulfide . As glutathione is upregulated in various cancers, these nanoparticles could display destabilization within cancer cells .

- Results or Outcomes: The nanoparticles fully encapsulated the model protein and displayed 81% protein release when incubated with 5 mM dithiothreitol for twelve hours . This could be foundational to clinical administration of therapeutic proteins .

Thiol-Exchange in Crosslinked Peptides

- Application Summary: DTSSP is used in the structural characterization of proteins by chemical crosslinking and mass spectrometry .

- Methods of Application: The thiol-catalyzed exchange between crosslinked peptides, which is due to the disulfide bond in DTSSP, can be precisely quantified using isotope-labeled DTSSP .

- Results or Outcomes: This application allows for the detection of true crosslinks between lysine residues in proteins .

Protein-Protein Interaction Studies

- Application Summary: DTSSP is widely used to study protein-protein interactions . It works by covalently linking two or more proteins or other biomolecules together, allowing researchers to study their interactions and functions .

- Methods of Application: The crosslinker is added to a solution containing the proteins of interest. The NHS-ester groups on the DTSSP react with primary amines on the proteins, forming covalent bonds and linking the proteins together .

- Results or Outcomes: This application helps in mapping protein structures and understanding the interactions between different proteins .

Protein Conformation Studies

- Application Summary: DTSSP can be used to study the conformation of proteins . By crosslinking different parts of a protein, researchers can gain insights into the protein’s three-dimensional structure .

- Methods of Application: The crosslinker is added to a solution containing the protein of interest. The NHS-ester groups on the DTSSP react with primary amines on the protein, forming covalent bonds and linking different parts of the protein together .

- Results or Outcomes: This application helps in understanding the three-dimensional structure of proteins .

Protein Function Studies

- Application Summary: DTSSP can be used to study the function of proteins . By crosslinking proteins in their active state, researchers can gain insights into the roles of different parts of the protein in its function .

- Methods of Application: The crosslinker is added to a solution containing the active form of the protein of interest. The NHS-ester groups on the DTSSP react with primary amines on the protein, forming covalent bonds and linking different parts of the protein together .

- Results or Outcomes: This application helps in understanding the roles of different parts of a protein in its function .

Protein Stability Studies

- Application Summary: DTSSP can be used to study the stability of proteins . By crosslinking proteins under different conditions, researchers can gain insights into the factors that affect protein stability .

- Methods of Application: The crosslinker is added to a solution containing the protein of interest under different conditions. The NHS-ester groups on the DTSSP react with primary amines on the protein, forming covalent bonds and linking different parts of the protein together .

- Results or Outcomes: This application helps in understanding the factors that affect protein stability .

Protein Folding Studies

- Application Summary: DTSSP can be used to study protein folding . By crosslinking proteins at different stages of folding, researchers can gain insights into the protein folding process .

- Methods of Application: The crosslinker is added to a solution containing the protein of interest at different stages of folding. The NHS-ester groups on the DTSSP react with primary amines on the protein, forming covalent bonds and linking different parts of the protein together .

- Results or Outcomes: This application helps in understanding the protein folding process .

Orientations Futures

Propriétés

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DTSSP Crosslinker | |

CAS RN |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B1670915.png)

![(2R)-N-(2-aminoacetyl)-2-[[(2S)-4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B1670918.png)